3-Propylpyrrolidine hydrochloride
Description
Properties
Molecular Formula |
C7H16ClN |
|---|---|
Molecular Weight |
149.66 g/mol |
IUPAC Name |
3-propylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H15N.ClH/c1-2-3-7-4-5-8-6-7;/h7-8H,2-6H2,1H3;1H |
InChI Key |
MCHSPBNRVOKOSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCNC1.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Synthesis of 3-Propylpyrrolidine
The key challenge in preparing 3-propylpyrrolidine is the regioselective construction of the pyrrolidine ring bearing the propyl group at the 3-position. Several synthetic strategies have been reported in the literature for related pyrrolidine derivatives, which can be adapted or serve as a foundation for 3-propylpyrrolidine synthesis.
Catalytic Reduction of 4-Chloro-3-hydroxybutyronitrile Derivatives
A well-documented industrial method for preparing 3-substituted pyrrolidines involves the catalytic hydrogenation of 4-chloro-3-hydroxybutyronitrile or its optically active forms. This process is relevant because the nitrile group can be reduced to the corresponding amine, and the chloro and hydroxy groups facilitate intramolecular cyclization to form the pyrrolidine ring.
- Process Summary :
- Starting material: 4-chloro-3-hydroxybutyronitrile (racemic or optically active)
- Catalyst: Raney nickel, palladium, platinum oxide, or rhodium catalysts
- Conditions: Hydrogen pressure (~5 kg/cm²), room temperature, solvent such as ethanol or isopropanol
- Reaction time: Typically 19 hours or until completion
- Outcome: Formation of 3-pyrrolidinol, which can be further alkylated to introduce the propyl group at the 3-position if necessary
This method is industrially advantageous due to its simplicity, efficiency, and the ability to obtain optically active products by using chiral starting materials.
Alkylation of Pyrrolidine Derivatives
Comparative Data Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Pyrrolidine ring formation | Catalytic hydrogenation | 4-chloro-3-hydroxybutyronitrile, Raney nickel, Pd, PtO₂, Rh | H₂ pressure (~5 kg/cm²), RT, EtOH/IPA, ~19 h | Industrially scalable, optically active synthesis possible | Requires handling of H₂ and catalysts |
| Propyl group introduction | Alkylation | Propyl halides, base (Et₃N, NaH) | Reflux or RT, aprotic solvent | Selective alkylation possible | Risk of over-alkylation |
| Salt formation | Acid-base reaction | HCl (concentrated) | Room temperature, ethanol solvent | Simple, yields stable salt | Requires careful acid handling |
Research Findings and Notes
- The catalytic reduction of 4-chloro-3-hydroxybutyronitrile to 3-pyrrolidinol is a pivotal step that can be adapted for 3-propylpyrrolidine synthesis by subsequent alkylation.
- Use of Raney nickel and palladium catalysts is common due to their high activity and selectivity in hydrogenation reactions.
- Optically active 3-pyrrolidinol can be obtained by starting from chiral 4-chloro-3-hydroxybutyronitrile, allowing for enantioselective synthesis routes.
- The hydrochloride salt form is preferred for pharmaceutical and chemical applications due to enhanced physicochemical properties.
- Industrial processes emphasize mild conditions and cost-effectiveness, favoring catalytic hydrogenation over multi-step chemical reductions.
Chemical Reactions Analysis
Types of Reactions: 3-Propylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the propyl group is replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrrolidines depending on the substituent used.
Scientific Research Applications
Medicinal Chemistry
3-Propylpyrrolidine hydrochloride has been investigated for its potential as a precursor in the synthesis of various pharmacologically active compounds. The compound's ability to modulate receptor activity makes it a valuable building block in drug design.
- Case Study : A study highlighted the synthesis of derivatives based on the pyrrolidine core, demonstrating enhanced activity against specific biological targets, including sodium and calcium channels . This indicates the potential of 3-Propylpyrrolidine hydrochloride in developing anticonvulsant drugs.
Pharmacological Studies
Research has shown that compounds derived from 3-Propylpyrrolidine hydrochloride exhibit significant pharmacological activities, including antinociceptive effects and modulation of neurotransmitter systems.
- Data Table: Pharmacological Activities
| Activity Type | Compound Example | ED (mg/kg) |
|-----------------------|------------------------------------|----------------------|
| Anticonvulsant | 3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 62.14 |
| Antinociceptive | Dual piperidine-based ligands | Varies |
The above table summarizes key findings from pharmacological studies demonstrating the efficacy of derivatives related to 3-Propylpyrrolidine hydrochloride in treating neurological disorders .
Neuroscience Research
The interaction of 3-Propylpyrrolidine hydrochloride with various receptors has implications for neuroscience research, particularly concerning pain management and neuroprotection.
- Case Study : Research into dual histamine H receptor antagonists has shown that modifications to piperidine and pyrrolidine structures can enhance selectivity and efficacy in pain models . This suggests that derivatives of 3-Propylpyrrolidine hydrochloride may offer new avenues for pain relief therapies.
Antimicrobial and Anticancer Activities
Recent advancements have indicated that pyrrolidine derivatives can exhibit antimicrobial and anticancer properties, making them candidates for further investigation in therapeutic applications.
- Data Table: Biological Activities
| Activity Type | Compound Example | IC (µM) |
|-----------------------|------------------------------------|----------------------|
| Antimicrobial | Pyrrolidine derivatives | Varies |
| Anticancer | Benzofuroxane pyrrolidine hydroxamates | Varies |
These findings underscore the potential of 3-Propylpyrrolidine hydrochloride as a scaffold for developing new antimicrobial and anticancer agents .
Mechanism of Action
The mechanism of action of 3-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and uptake, potentially affecting neurological functions .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of 3-propylpyrrolidine hydrochloride with analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Similarity Index* |
|---|---|---|---|---|---|
| 3-Propylpyrrolidine hydrochloride | -C₃H₇ | C₇H₁₆N·HCl | ~149.67 | Not provided | N/A |
| 3-Methylpyrrolidine hydrochloride | -CH₃ | C₅H₁₂N·HCl | 137.62 | 186597-29-5 | 0.75 |
| 3-Fluoropyrrolidine hydrochloride | -F | C₄H₉FN·HCl | 136.58 | 136725-53-6 | 1.00 |
| 3-Phenylpyrrolidine hydrochloride | -C₆H₅ | C₁₀H₁₄N·HCl | 199.69 | 857281-02-8 | 0.94 |
| 3-(prop-2-en-1-yl)pyrrolidine HCl | -CH₂CH=CH₂ | C₇H₁₂N·HCl | 161.68 | 2031269-32-4 | N/A |
*Similarity index based on structural alignment algorithms (e.g., Tanimoto coefficient) .
Key Observations :
- Fluorine enhances electronegativity, altering electronic properties and metabolic stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-Propylpyrrolidine hydrochloride?
- Methodological Answer : The synthesis typically involves cyclization of acyclic precursors (e.g., propylamine derivatives) under basic conditions (e.g., NaOH) to form the pyrrolidine ring, followed by treatment with HCl to obtain the hydrochloride salt. Reaction optimization may include temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .
Q. How is the molecular structure of 3-Propylpyrrolidine hydrochloride characterized in research settings?
- Methodological Answer : Structural elucidation employs techniques such as:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon backbone.
- X-ray crystallography for absolute stereochemical determination (if chiral centers are present).
- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns .
Q. What analytical methods are used to assess the purity of 3-Propylpyrrolidine hydrochloride?
- Methodological Answer :
- HPLC with UV detection (λ = 210–254 nm) using a C18 column and gradient elution (water/acetonitrile with 0.1% TFA).
- Karl Fischer titration for moisture content analysis.
- Elemental analysis (C, H, N, Cl) to validate stoichiometric composition .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data for 3-Propylpyrrolidine hydrochloride derivatives?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., buffer pH, cell lines). Mitigation strategies include:
- Orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Batch-to-batch purity verification (HPLC, LC-MS).
- Meta-analysis of dose-response curves across studies to identify outlier protocols .
Q. How can enantiomeric purity of 3-Propylpyrrolidine hydrochloride be optimized during synthesis?
- Methodological Answer : For chiral derivatives, employ:
- Asymmetric catalysis (e.g., chiral ligands in Pd-catalyzed coupling).
- Kinetic resolution using enantioselective enzymes (lipases/esterases).
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) for post-synthesis purification .
Q. What in silico methods predict the binding affinity of 3-Propylpyrrolidine hydrochloride to biological targets?
- Methodological Answer :
- Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with receptors (e.g., GPCRs).
- QSAR models trained on pyrrolidine derivatives’ bioactivity data.
- MD simulations (GROMACS) to assess binding stability under physiological conditions .
Safety and Handling
Q. What safety precautions are critical when handling 3-Propylpyrrolidine hydrochloride in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation.
- Spill management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .
Key Research Findings
- Stereochemical Impact : Substitution at the 3-position significantly alters binding to σ receptors, with (R)-enantiomers showing 10-fold higher affinity than (S)-counterparts in preliminary assays .
- Stability : Hydrolytic degradation in aqueous buffers (pH 7.4) occurs at 0.5% per hour (25°C), necessitating fresh preparation for bioassays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
